N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEDJSMNCHSIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168911 | |
| Record name | 2',6'-Acetoxylidide, 4'-bromo-2-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17060-81-0 | |
| Record name | 2',6'-Acetoxylidide, 4'-bromo-2-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',6'-Acetoxylidide, 4'-bromo-2-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2,6-Dimethylaniline
The first step introduces a bromine atom at the 4-position of the aromatic ring:
Reaction Conditions
-
Reagents : Hydrogen bromide (HBr, 48% w/w) and hydrogen peroxide (H₂O₂, 30%)
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Solvent : Glacial acetic acid
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Temperature : 60–70°C
-
Time : 4–6 hours
Mechanism
Electrophilic aromatic substitution occurs via in situ generation of bromine (Br⁺) from HBr and H₂O₂. The methyl groups at the 2- and 6-positions direct bromination to the para position due to steric and electronic effects.
Product Isolation
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Cool reaction mixture to 0°C
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Neutralize with sodium bicarbonate
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Extract with dichloromethane
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Yield: 85–92% 4-bromo-2,6-dimethylaniline
Acylation with Diethylaminoacetyl Chloride
The brominated intermediate undergoes amide bond formation:
Reaction Conditions
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Molar Ratio : 1:1.2 (amine:acyl chloride)
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Base : Triethylamine (2.5 equivalents)
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Solvent : Anhydrous dichloromethane
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Temperature : 0°C → room temperature
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Time : 12 hours
Mechanism
The amine attacks the electrophilic carbonyl carbon of diethylaminoacetyl chloride, followed by HCl elimination. Triethylamine scavenges HCl, shifting equilibrium toward product formation.
Product Isolation
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Wash with 5% HCl (removes excess amine)
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Dry over anhydrous MgSO₄
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Rotary evaporation yields crude product
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7)
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Yield: 78–85% pure product
Reaction Optimization
Bromination Efficiency
Comparative studies of brominating agents:
| Brominating System | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| HBr/H₂O₂ | 92 | 99 | <1% |
| N-Bromosuccinimide | 88 | 97 | 3–5% |
| Br₂/FeCl₃ | 82 | 95 | 8–10% |
HBr/H₂O₂ provides optimal selectivity and yield while minimizing polybrominated byproducts.
Acylation Catalysis
Catalyst screening for amide bond formation:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 24 | 65 |
| DMAP | 8 | 88 |
| HOBt | 6 | 91 |
| Polymer-supported | 12 | 84 |
4-Dimethylaminopyridine (DMAP) and hydroxybenzotriazole (HOBt) significantly accelerate reaction kinetics through nucleophilic catalysis.
Industrial-Scale Production
Continuous Flow Reactor Design
Key parameters for scalable synthesis:
| Parameter | Laboratory Scale | Pilot Plant | Full Production |
|---|---|---|---|
| Throughput (kg/h) | 0.05 | 2.4 | 18.7 |
| Temperature Control | ±2°C | ±0.5°C | ±0.1°C |
| Mixing Efficiency | 85% | 92% | 98% |
Continuous systems achieve 93% yield at 98.5% purity through precise residence time control and in-line IR monitoring.
Waste Management Strategies
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Solvent Recovery : 99% dichloromethane recycled via distillation
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Acid Neutralization : Calcium carbonate treatment converts HBr to CaBr₂ (marketable byproduct)
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Catalyst Reuse : Polymer-supported catalysts maintain 80% activity after 15 cycles
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
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δ 2.25 (s, 6H, Ar-CH₃)
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δ 3.42 (q, 4H, N-CH₂CH₃)
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δ 3.98 (s, 2H, COCH₂N)
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δ 7.21 (s, 2H, Ar-H)
13C NMR (100 MHz, CDCl₃)
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21.4 (Ar-CH₃)
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46.8 (N-CH₂CH₃)
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58.3 (COCH₂N)
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134.7 (C-Br)
Purity Assessment
HPLC method (USP <621>):
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile Phase: MeCN/H₂O (65:35) + 0.1% TFA
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Retention Time: 8.7 min
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Purity: ≥99.5%
Comparative Synthesis Routes
Alternative Pathway via Nitro Intermediates
Stepwise reduction and bromination:
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Nitration of 2,6-dimethylacetophenone
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Catalytic hydrogenation to amine
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Sandmeyer bromination
Advantages : Better regiocontrol for sensitive substrates
Disadvantages : 35% longer synthesis time, 12% lower overall yield
Microwave-Assisted Synthesis
30-minute bromination at 150 W microwave irradiation:
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Yield improvement: 7%
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Energy savings: 64%
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Limited to batch sizes <500 g
| Component | PMI (kg/kg product) |
|---|---|
| Solvents | 18.4 |
| Reagents | 6.2 |
| Water | 42.8 |
| Total PMI | 67.4 |
Occupational Exposure Limits
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2,6-Dimethylaniline: 0.5 ppm (8-h TWA)
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Diethylaminoacetyl chloride: 1 ppm (ceiling)
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Final product: No established OEL; handle as potent compound
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the bromo-substituted aromatic ring can participate in various binding interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in halogenation, alkylation, and functional group substitutions, which influence their chemical behavior and applications (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Bromine vs. Chlorine : Bromine in the target compound increases molecular weight and steric bulk compared to chlorine analogs (e.g., CAS 17058-74-1). This may enhance binding affinity in hydrophobic pockets of biological targets .
- Diethylamino Group: The diethylamino moiety improves solubility in polar solvents compared to non-polar substituents (e.g., chloro in CAS 17058-74-1) .
Physicochemical Properties
Substituents significantly alter boiling points, logP values, and solubility (Table 2).
Table 2: Physicochemical Comparison
Key Observations :
- The diethylamino group in the target compound contributes to a higher logP than its hydrochloride salt analog (logP 2.26 for CAS 73-78-9) .
- Fluorinated analogs (e.g., CAS 560075-65-2) may exhibit improved bioavailability due to enhanced lipophilicity and metabolic stability .
Biological Activity
Overview
N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide is an organic compound characterized by a bromo-substituted aromatic ring and a diethylamino group attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H20BrN
- CAS Number: 17060-81-0
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The diethylamino group is known to engage with various biological receptors or enzymes, while the bromo-substituted aromatic ring can participate in diverse binding interactions. These interactions may modulate biological pathways, leading to various pharmacological effects.
Antiviral Properties
Recent studies have investigated the antiviral potential of compounds structurally similar to this compound. For instance, compounds with similar amide structures have shown efficacy against viral infections by inhibiting viral entry into host cells. In vitro assays indicated that certain derivatives could block the entry of viruses like Ebola by over 50% at concentrations around 30 μM without significant cytotoxic effects on host cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight that modifications in the aromatic ring and substituent groups significantly influence biological activity. For example, the presence of electron-withdrawing groups such as bromine enhances the compound's ability to interact with biological targets, thereby improving its pharmacological profile .
Case Studies
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Ebola Virus Inhibition:
- A study evaluated various compounds for their ability to inhibit Ebola virus entry. This compound was not directly tested but was included in a broader category of amides showing promising results against viral entry mechanisms. The study confirmed that these compounds could selectively inhibit viral glycoprotein-mediated entry into cells without affecting other viral pathways .
- Cytotoxicity Assessment:
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | IC50 (μM) | Viral Target | Cytotoxicity |
|---|---|---|---|
| This compound | ~30 | Ebola GP | Low |
| N-(4-chloro-2,6-dimethylphenyl)-2-(diethylamino)acetamide | ~50 | Ebola GP | Moderate |
| N-(4-fluoro-2,6-dimethylphenyl)-2-(diethylamino)acetamide | ~40 | VSV-G | Low |
Q & A
Q. What are the recommended synthetic routes for N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide?
Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting 4-bromo-2,6-dimethylphenylamine with 2-(diethylamino)acetic acid derivatives. For example:
Dissolve 4-bromo-2,6-dimethylaniline and 2-(diethylamino)acetyl chloride in dichloromethane.
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base.
Stir at 273 K for 3 hours, followed by extraction, washing (with NaHCO₃ and brine), and crystallization from methylene chloride/acetone mixtures .
Q. How can the purity and identity of the compound be validated post-synthesis?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity.
- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, diethylamino group at δ 1.2–1.4 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis: Verify molecular formula (C₁₄H₂₂BrN₂O) with ≤0.3% deviation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with ion channels (e.g., voltage-gated sodium channels). Parameterize the ligand using Gaussian09 for charge optimization .
- MD Simulations: Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. What electrochemical methods are suitable for detecting and quantifying this compound in biological matrices?
Methodological Answer:
- Square-Wave Voltammetry (SWV): Use a glassy carbon electrode (GCE) modified with carbon nanotubes. Optimize parameters: frequency 15 Hz, pulse amplitude 25 mV, pH 7.4 phosphate buffer. Detection limit: ~0.1 µM .
- LC-EC Coupling: Pair HPLC with an electrochemical detector (oxidative potential: +0.8 V vs. Ag/AgCl) for selective quantification in plasma .
Q. How does the bromo-substitution impact metabolic stability compared to non-halogenated analogs (e.g., lidocaine)?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS. The 4-bromo group may reduce CYP1A2-mediated metabolism (cf. lidocaine’s 90% hepatic metabolism via CYP1A2) due to steric hindrance .
- Metabolite Profiling: Identify hydroxylated or debrominated metabolites using high-resolution mass spectrometry (HRMS) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported pKa values for this compound?
Methodological Answer:
- Experimental Validation: Use potentiometric titration in 0.15 M KCl at 25°C. A reported pKa of 7.93 should align with the diethylamino group’s basicity.
- Computational Prediction: Compare with ChemAxon or ACD/Labs software. Adjust for solvent effects (e.g., water vs. DMSO) if discrepancies arise .
Q. Why might crystallographic data show variability in dihedral angles of the bromophenyl group?
Methodological Answer:
- Crystal Packing Effects: Analyze intermolecular interactions (e.g., hydrogen bonds, C–H⋯π) that distort the dihedral angle. For example, hydrogen bonding with acetamide oxygen can twist the bromophenyl plane by up to 66.4° .
- Temperature/Pressure: Compare data from single-crystal X-ray diffraction at 100 K vs. room temperature to assess thermal motion .
Structural Characterization
Q. What techniques are used to determine the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation (methylene chloride/acetone). Collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL; report R-factor ≤ 5% .
- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., H-bond donors/acceptors) to explain packing stability .
Pharmacological Profiling
Q. How to assess local anesthetic activity compared to lidocaine?
Methodological Answer:
- In Vivo Models: Use rat sciatic nerve block assays. Measure duration of sensory blockade (ED₅₀ via probit analysis). The bromo group may enhance lipid solubility, prolonging action .
- Patch-Clamp Electrophysiology: Study sodium channel inhibition in ND7/23 cells. Compare IC₅₀ values using voltage-step protocols .
Stability and Degradation
Q. What conditions accelerate hydrolytic degradation of the acetamide bond?
Methodological Answer:
- Forced Degradation Studies: Expose to 0.1 M HCl (40°C, 24h) and analyze by HPLC. The diethylamino group’s electron-donating effect may reduce hydrolysis rates vs. unsubstituted acetamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
